5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile

Catalog No.
S13769678
CAS No.
M.F
C10H5ClN2OS
M. Wt
236.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carb...

Product Name

5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile

IUPAC Name

5-(5-chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile

Molecular Formula

C10H5ClN2OS

Molecular Weight

236.68 g/mol

InChI

InChI=1S/C10H5ClN2OS/c11-6-3-8(14)10(13-5-6)9-2-1-7(4-12)15-9/h1-3,5,14H

InChI Key

DRJLYHIEGXAFBF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=C(C=C(C=N2)Cl)O)C#N

5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile is a heterocyclic compound characterized by the presence of a thiophene ring and a pyridine derivative. The compound features a chloro and hydroxyl substitution on the pyridine ring, along with a cyano group attached to the thiophene. This unique structure contributes to its diverse chemical properties and potential biological activities.

Typical of its functional groups:

  • Nucleophilic Substitution: The chlorine atom in the pyridine can be substituted by nucleophiles, leading to various derivatives.
  • Reduction Reactions: The cyano group can be reduced to form amines or other functional groups.
  • Oxidation Reactions: Hydroxyl groups can be oxidized to form carbonyl compounds.

These reactions are significant for synthesizing analogs and exploring the compound's reactivity in different environments.

Research indicates that compounds similar to 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both the thiophene and pyridine rings enhances its potential as a pharmaceutical agent, as these structures are often associated with bioactive compounds.

Synthesis of 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available 3-hydroxypyridine derivatives and thiophene precursors.
  • Reagents: Common reagents include chlorinating agents for introducing the chloro group and nitriles for forming the cyano functionality.
  • Reaction Conditions: Reactions may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide), and time management to achieve optimal yields.

The compound has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Agricultural Chemistry: Its properties could be explored for developing new agrochemicals.
  • Material Science: The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics.

Studies on interaction profiles indicate that 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile may interact with various biological targets, including enzymes and receptors. These interactions can be studied using techniques such as molecular docking, which helps predict binding affinities and elucidate mechanisms of action.

Several compounds share structural similarities with 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile, including:

Compound NameStructural FeaturesUnique Properties
5-Chloro-2-hydroxypyridineHydroxyl group at position 2Potential use in energy applications
2-Chloro-3-hydroxypyridineHydroxyl group at position 3Different reactivity due to hydroxyl positioning
5-(4-Chlorophenyl)thiophenePhenyl substitution on thiopheneEnhanced electronic properties for material science
4-Thiazolidinone derivativesContains a thiazolidine ringKnown for diverse biological activities

Uniqueness

The uniqueness of 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile lies in its specific arrangement of functional groups, which influences its reactivity and biological activity. This distinct configuration allows it to serve as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, differentiating it from other similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

235.9811117 g/mol

Monoisotopic Mass

235.9811117 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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